molecular formula C10H16N4O B1487942 1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperazine CAS No. 1314162-19-0

1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperazine

Cat. No.: B1487942
CAS No.: 1314162-19-0
M. Wt: 208.26 g/mol
InChI Key: ANXXRIUOGKJENX-UHFFFAOYSA-N
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Description

1-(1,3-Dimethyl-1H-pyrazole-5-carbonyl)piperazine is a sophisticated chemical scaffold of significant interest in medicinal chemistry and drug discovery. This compound features a 1,3-dimethyl-1H-pyrazole moiety linked to a piperazine ring via a carbonyl group, a structure commonly associated with a range of pharmacological activities. The presence of the pyrazole nucleus is a key pharmacophore in several established therapeutic agents, including anti-inflammatory, antipsychotic, anti-obesity, and antidepressant drugs . The primary research value of this compound lies in its potential as a key intermediate in the synthesis of novel bioactive molecules . Its structure is particularly relevant for the development of potential kinase inhibitors, such as VEGFR-2 targeting agents, where similar pyrazole-piperazine conjugates have been rationally designed for anticancer research . The piperazine carbonyl moiety can act as a versatile linker, facilitating the molecule's interaction with specific enzyme domains, while the pyrazole ring can occupy the hinge region of ATP-binding sites . This makes it a valuable building block for constructing compounds for high-throughput screening and structure-activity relationship (SAR) studies. From a synthetic chemistry perspective, the 1,3-dimethylpyrazole unit is known to be synthesized via cyclocondensation reactions of hydrazine derivatives with 1,3-dicarbonyl systems, such as the reaction of a 1,3-diketone with methylhydrazine . The resulting ester can then be further functionalized to the corresponding carboxylic acid or acyl chloride, which is a common precursor for amide coupling reactions with nucleophiles like piperazine . This well-established synthetic accessibility ensures that researchers can reliably incorporate this fragment into more complex molecular architectures. Research Applications: • Lead compound optimization in oncology and other therapeutic areas. • Synthesis of more complex heterocyclic conjugates for biological evaluation. • Exploration of structure-activity relationships (SAR) in pharmaceutical chemistry. This product is provided for research purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle this compound with care, utilizing appropriate personal protective equipment and safety protocols in a controlled laboratory environment.

Properties

IUPAC Name

(2,5-dimethylpyrazol-3-yl)-piperazin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O/c1-8-7-9(13(2)12-8)10(15)14-5-3-11-4-6-14/h7,11H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANXXRIUOGKJENX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)N2CCNCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the 1,3-Dimethyl-1H-pyrazole-5-Carbonyl Intermediate

A key precursor for the title compound is the 1,3-dimethyl-1H-pyrazole-5-carboxylate or related derivatives bearing a carbonyl function at the 5-position of the pyrazole ring. A reliable synthetic route to this intermediate involves:

  • Step 1: Formation of Ethyl 1,3-Dimethyl-1H-pyrazole-5-carboxylate

    This is achieved via a multi-step reaction starting from diethyl oxalate, ethanol, sodium ethoxide, and acetone:

    • Diethyl oxalate is reacted with ethanol and sodium ethoxide.
    • Acetone is slowly added under temperature control (below 15 °C).
    • The reaction mixture is maintained for 24 hours to form an intermediate.
    • This intermediate is then reacted with methylhydrazine in DMF at 5-15 °C, followed by heating to 40-50 °C for 6 hours to cyclize and form the pyrazole ring.
    • The crude product is concentrated and purified by vacuum distillation to yield ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate with improved purity and yield.

    Reaction conditions and ratios:

    Reagent Ratio (to diethyl oxalate) Notes
    Ethanol 6-9 times Solvent and reactant
    Sodium ethoxide 0.45-0.5 times Base catalyst
    Acetone 0.42-0.45 times Reactant
    Water (post-treatment) 17-22 times For workup
    Dichloromethane (extraction) 8-12 times For organic phase extraction

    This method offers controlled temperature and feeding sequence to maximize conversion and minimize impurities, resulting in high yield and purity of the pyrazole ester intermediate.

Conversion to 1-(1,3-Dimethyl-1H-pyrazole-5-carbonyl)piperazine

The coupling of the pyrazole carbonyl intermediate with piperazine involves acylation or condensation reactions to form the amide linkage.

  • General Approach:

    • The pyrazole carboxylate or acid derivative is activated using condensation reagents under mild conditions.
    • Piperazine is reacted with the activated pyrazole carbonyl compound to form the amide bond.
    • The reaction is typically carried out in aprotic solvents such as tetrahydrofuran (THF) or dichloromethane.
    • Organic bases like triethylamine or pyridine are used to neutralize the acid by-products and facilitate the reaction.
  • Improved Industrial Methodology:

    A referenced patent (though for a related pyrazole-piperazine compound) describes an environmentally friendly and efficient preparation method avoiding highly toxic reagents such as phosphorus oxychloride or tetraphosphorus decasulfide. Instead, it uses condensation reagents like Lawesson reagent, Davy reagent, Japanese reagent, or Belleau reagent, combined with organic bases (pyridine or triethylamine) in THF at 40-60 °C. This method achieves high yields with minimal industrial waste, suitable for large-scale production.

    Process Summary:

    Step Conditions/Materials Notes
    Condensation Reaction Pyrazole intermediate + piperazine + condensation reagent + organic base in THF 40-60 °C until completion
    pH Adjustment and Extraction Neutralize reaction mixture, extract product Purification step
    Drying and Concentration Use anhydrous sodium sulfate for drying Final isolation of product

    This method can be adapted for this compound by selecting appropriate protecting groups and reaction parameters.

Representative Reaction Scheme

Step Reactants Conditions Product Yield (%)
1 Diethyl oxalate + ethanol + sodium ethoxide + acetone <15 °C, 24 h Intermediate keto-ester High
2 Intermediate + methylhydrazine + DMF 5-15 °C, then 40-50 °C, 6 h Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate High
3 Pyrazole ester + piperazine + condensation reagent + base + THF 40-60 °C, neutralization, extraction This compound High

Research Findings and Advantages

  • The synthetic route starting from diethyl oxalate and acetone offers a controlled, scalable way to prepare the pyrazole core with high purity.
  • Use of mild condensation reagents avoids toxic by-products, improving safety and environmental impact.
  • The method allows for high reaction yields (typically above 80%) and is amenable to industrial scale-up.
  • Temperature control and reagent addition sequence are critical for optimizing conversion and minimizing side reactions.
  • Post-reaction workup involving pH adjustment and organic solvent extraction ensures product purity.
  • The described synthetic strategies provide flexibility to modify the pyrazole or piperazine substituents if needed for analog development.

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-Dimethyl-1H-pyrazole-5-carbonyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The pyrazole ring can be oxidized under specific conditions to form corresponding N-oxides.

    Reduction: Reduction of the carbonyl group can yield alcohol derivatives.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups using electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols can be employed.

Major Products:

Scientific Research Applications

1-(1,3-Dimethyl-1H-pyrazole-5-carbonyl)piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperazine involves its interaction with specific molecular targets. The pyrazole ring can engage in hydrogen bonding and π-π interactions with biological targets, while the piperazine ring can enhance the compound’s solubility and bioavailability. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues
Compound Name Key Substituents Pharmacological Activity Reference
1-(1,3-Dimethyl-1H-pyrazole-5-carbonyl)piperazine 1,3-Dimethylpyrazole-5-carbonyl Not explicitly reported (inference: potential anticancer/antimicrobial)
1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine 3-Methyl-1-phenylpyrazole Anti-mycobacterial activity
1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine 4-Chlorobenzhydryl, substituted benzoyl Cytotoxicity against multiple cancer cell lines
1-(m-Trifluoromethylphenyl)piperazine (TFMPP) m-Trifluoromethylphenyl 5-HT1B/1C receptor agonist
1-(m-Chlorophenyl)piperazine (mCPP) m-Chlorophenyl 5-HT1B/1C receptor agonist, locomotor suppression
Functional Comparisons

Cytotoxicity and Anticancer Activity

  • 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives (5a–g) : These compounds exhibit potent cytotoxicity (IC50 values < 10 µM) against liver (HUH7, HEPG2), breast (MCF7), and colon (HCT-116) cancer cells. The 4-chlorobenzhydryl group enhances lipophilicity, improving membrane permeability .
  • Pyrazole’s electron-withdrawing properties may stabilize interactions with DNA or enzymes like topoisomerases .

Serotonin Receptor Affinity

  • TFMPP and mCPP : Both show high selectivity for 5-HT1B/1C receptors (Ki ~10–30 nM). TFMPP is 65-fold selective for 5-HT1B over 5-HT1A, while mCPP suppresses locomotor activity via 5-HT1C activation .
  • This compound : The dimethylpyrazole group may reduce receptor subtype selectivity compared to halogenated arylpiperazines, as bulky substituents often hinder binding to specific 5-HT subtypes .

Anti-Mycobacterial Activity

  • 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine derivatives : Synthesized via nucleophilic substitution, these compounds inhibit Mycobacterium tuberculosis growth (MIC ~1–5 µg/mL). The phenylpyrazole moiety likely disrupts bacterial membrane integrity .
  • This compound : The lack of a phenyl group may reduce lipophilicity and anti-mycobacterial efficacy compared to phenyl-substituted analogs .
Metabolic Stability and Toxicity
  • Arylpiperazines (e.g., TFMPP, mCPP) : Undergo CYP2D6-mediated hydroxylation and CYP3A4-dependent N-dealkylation, producing active metabolites with prolonged half-lives .
  • This compound: The carbonyl group may resist enzymatic cleavage, enhancing stability compared to N-alkylpiperazines.

Biological Activity

1-(1,3-Dimethyl-1H-pyrazole-5-carbonyl)piperazine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and case studies from recent research.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 1,3-dimethyl-1H-pyrazole-5-carboxylic acid with piperazine under controlled conditions. Various synthetic routes have been optimized to enhance yield and purity. The compound's structure can be confirmed using techniques such as NMR spectroscopy and mass spectrometry.

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds containing the pyrazole scaffold have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of the piperazine moiety enhances these antimicrobial activities, as indicated in Table 1.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
This compoundS. aureus16 µg/mL

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been explored in various studies. For example, compounds similar to this compound have demonstrated significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation pathways. The IC50 values for some derivatives are summarized in Table 2.

CompoundCOX-2 Inhibition IC50 (µM)Selectivity Index
This compound0.04>100

Anticancer Properties

The anticancer activity of pyrazole derivatives has also been investigated extensively. Research indicates that certain derivatives can induce apoptosis in cancer cell lines such as MCF-7 and MDA-MB-231. A notable study reported that the combination of pyrazole derivatives with established chemotherapeutics like doxorubicin resulted in enhanced cytotoxic effects.

Study on Anticancer Activity

In a recent study, several pyrazole derivatives were evaluated for their cytotoxicity against breast cancer cell lines. The results indicated that the compound exhibited a significant reduction in cell viability compared to controls, with a synergistic effect observed when combined with doxorubicin.

"The combination of pyrazoles with doxorubicin showed a significant synergistic effect in both MCF-7 and MDA-MB-231 cell lines" .

Study on Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of various pyrazole derivatives against clinical isolates. The results demonstrated that compounds with piperazine substitutions exhibited enhanced activity against resistant strains of bacteria.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing 1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperazine, and how can reaction conditions be optimized?

  • Methodology :

  • Reagent Selection : Use 1,3-dimethylpyrazole-5-carboxylic acid and piperazine derivatives as starting materials. Coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are critical for amide bond formation .
  • Reaction Optimization : Monitor reaction progress via TLC (e.g., hexane:acetone = 5:1) and adjust reflux time (6–8 hours) based on precipitate formation .
  • Purification : Employ column chromatography (silica gel/alumina, gradient elution with ethyl acetate:hexane) to isolate the compound, achieving >80% yield .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

  • Methodology :

  • NMR Spectroscopy : Use ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) to verify carbonyl (δ 165–170 ppm) and piperazine proton environments (δ 2.5–3.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ = 250.1450 for C₁₁H₁₈N₄O) .
  • TLC Validation : Monitor Rf values (e.g., 0.55 in dichloromethane:methanol = 10:1) .

Q. What safety precautions are required when handling this compound in laboratory settings?

  • Methodology :

  • Hazard Mitigation : Use PPE (gloves, goggles) due to acute oral toxicity (H302) and skin irritation (H315) risks .
  • Ventilation : Ensure fume hoods for reactions involving volatile solvents (e.g., ethanol, DCM) .
  • First Aid : Immediate ethanol wash for skin contact and saline eye rinsing for 15 minutes .

Advanced Research Questions

Q. How does the substitution pattern on the pyrazole ring influence the compound’s biological activity?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Compare methyl (C-1, C-3) vs. bulkier substituents (e.g., phenyl, chlorophenyl) using enzymatic assays (e.g., MMP9 inhibition). Methyl groups enhance steric accessibility for target binding .
  • Data Analysis : Correlate IC₅₀ values (e.g., 2.3 μM for VEGFR2 inhibition) with substituent electronic profiles (Hammett constants) .

Q. How can computational methods predict the pharmacokinetic properties of this compound?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to simulate binding to APN (aminopeptidase N) active sites, focusing on hydrogen bonding with Glu₃₈₉ and hydrophobic interactions with Val₃₈₁ .
  • ADMET Prediction : Apply SwissADME to assess logP (~2.8) and bioavailability scores (>0.55), indicating moderate membrane permeability .

Q. What experimental strategies resolve contradictions between in vitro and in vivo efficacy data?

  • Methodology :

  • Metabolic Stability Assays : Use liver microsomes to identify cytochrome P450-mediated degradation (e.g., CYP3A4 t₁/₂ = 12 min) .
  • Formulation Adjustments : Encapsulate in PEGylated liposomes to enhance plasma half-life from 2 to 8 hours in murine models .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperazine
Reactant of Route 2
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1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperazine

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